4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine
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Overview
Description
4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes three methyl groups and a phenyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Phenyl Group Addition: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or nitro groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a calming effect on the nervous system, reducing anxiety and inducing sedation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of three methyl groups and a phenyl group can influence its binding affinity to the GABA receptor and its overall efficacy as a therapeutic agent.
Properties
IUPAC Name |
2,7,8-trimethyl-3-phenyl-1H-1,5-benzodiazepin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-11-9-15-16(10-12(11)2)21-18(19)17(13(3)20-15)14-7-5-4-6-8-14/h4-10,20H,1-3H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANHSCBHAMKOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=C(N2)C)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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